2-bromo-4,5-dichloro-N-(2-ethoxyphenyl)benzene-1-sulfonamide
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Overview
Description
2-bromo-4,5-dichloro-N-(2-ethoxyphenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of bromine, chlorine, and ethoxyphenyl groups attached to a benzene ring, along with a sulfonamide functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,5-dichloro-N-(2-ethoxyphenyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts such as aluminum chloride or ferric bromide to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4,5-dichloro-N-(2-ethoxyphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include substituted benzene derivatives, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-4,5-dichloro-N-(2-ethoxyphenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-bromo-4,5-dichloro-N-(2-ethoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects. The compound’s bromine and chlorine atoms also contribute to its reactivity and binding affinity with target molecules .
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: An aryl bromide with a single bromine atom attached to a benzene ring.
Chlorobenzene: An aryl chloride with a single chlorine atom attached to a benzene ring.
Sulfanilamide: A simple sulfonamide used as an antimicrobial agent.
Uniqueness
2-bromo-4,5-dichloro-N-(2-ethoxyphenyl)benzene-1-sulfonamide is unique due to the combination of its bromine, chlorine, and ethoxyphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-bromo-4,5-dichloro-N-(2-ethoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrCl2NO3S/c1-2-21-13-6-4-3-5-12(13)18-22(19,20)14-8-11(17)10(16)7-9(14)15/h3-8,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHAIPCAPFXGJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrCl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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